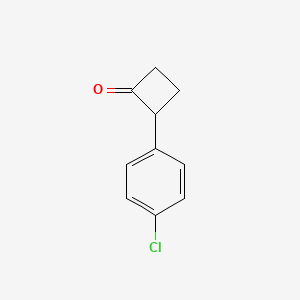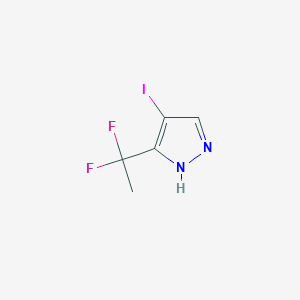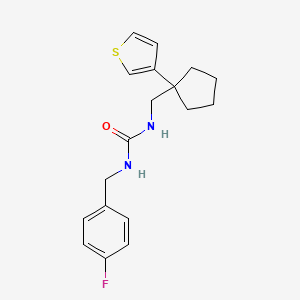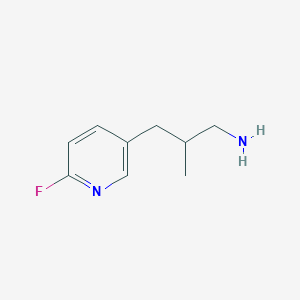![molecular formula C23H24N2O2S B2402327 N-(2-吗啉代-2-(噻吩-3-基)乙基)-[1,1'-联苯]-4-甲酰胺 CAS No. 946328-01-4](/img/structure/B2402327.png)
N-(2-吗啉代-2-(噻吩-3-基)乙基)-[1,1'-联苯]-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a biphenyl structure
科学研究应用
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
化学反应分析
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The biphenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or thiophene rings.
作用机制
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the biphenyl and thiophene rings contribute to the compound’s overall stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the thiophene ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-16-22(21-10-15-28-17-21)25-11-13-27-14-12-25/h1-10,15,17,22H,11-14,16H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGDGVIEQPLGFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)



![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402252.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
![1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethane-1,2-dione](/img/structure/B2402256.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)

![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)

